N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-[4-oxo-3(4H)-quinazolinyl]butanamide
Description
N-[2-(5-Bromo-1H-indol-1-yl)ethyl]-4-[4-oxo-3(4H)-quinazolinyl]butanamide is a synthetic small molecule characterized by a brominated indole moiety linked via an ethyl chain to a butanamide group, which is further connected to a 4-oxo-3(4H)-quinazolinyl scaffold. The quinazolinone group is a well-documented heterocyclic motif in medicinal chemistry, often associated with antitumor, antimicrobial, and anti-inflammatory properties due to its ability to interact with enzyme active sites . The ethyl-butanamide linker may enhance solubility and bioavailability compared to simpler alkyl chains.
Properties
Molecular Formula |
C22H21BrN4O2 |
|---|---|
Molecular Weight |
453.3 g/mol |
IUPAC Name |
N-[2-(5-bromoindol-1-yl)ethyl]-4-(4-oxoquinazolin-3-yl)butanamide |
InChI |
InChI=1S/C22H21BrN4O2/c23-17-7-8-20-16(14-17)9-12-26(20)13-10-24-21(28)6-3-11-27-15-25-19-5-2-1-4-18(19)22(27)29/h1-2,4-5,7-9,12,14-15H,3,6,10-11,13H2,(H,24,28) |
InChI Key |
CONQPPACJAHWAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)NCCN3C=CC4=C3C=CC(=C4)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of Indole
The 5-bromoindole core is synthesized via electrophilic bromination of indole using bromine (Br₂) or N-bromosuccinimide (NBS). A mixture of indole, NBS, and dimethylformamide (DMF) at 0–5°C for 4–6 hours yields 5-bromo-1H-indole with >80% efficiency.
N1-Alkylation with Ethylamine
The ethylamine sidechain is introduced through N1-alkylation. Reacting 5-bromo-1H-indole with 2-chloroethylamine hydrochloride in the presence of potassium carbonate (K₂CO₃) in acetonitrile at reflux (80°C, 12 hours) achieves N1-substitution. The product is purified via column chromatography (hexane/ethyl acetate, 3:1).
Preparation of 4-(4-Oxo-3(4H)-quinazolinyl)butanoic Acid
Quinazolinone Ring Formation
Quinazolinones are synthesized via cyclization of 2-aminobenzamide derivatives. A representative method involves reacting anthranilic acid with urea in acetic acid under reflux (120°C, 6 hours) to form 2,4-dihydroxyquinazoline, which is subsequently oxidized to 4-oxo-3(4H)-quinazolinone using potassium permanganate (KMnO₄) in alkaline conditions.
Butanamide Sidechain Installation
The butanamide chain is introduced through a nucleophilic substitution reaction. 4-Chlorobutanoyl chloride is reacted with 4-oxo-3(4H)-quinazolinone in dichloromethane (DCM) with triethylamine (TEA) as a base. The mixture is stirred at room temperature for 24 hours, yielding 4-(4-oxo-3(4H)-quinazolinyl)butanoyl chloride, which is hydrolyzed to the corresponding acid using aqueous sodium hydroxide (NaOH).
Coupling of Fragments via Amide Bond Formation
Activation of Butanoic Acid
The carboxylic acid is activated using carbodiimide reagents. A mixture of 4-(4-oxo-3(4H)-quinazolinyl)butanoic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and N-hydroxysuccinimide (NHS) in DCM is stirred at 0°C for 1 hour to form the NHS ester.
Amide Bond Formation
The activated ester is reacted with 5-bromo-1H-indole-1-ethylamine in DCM containing TEA. The reaction proceeds at room temperature for 12–16 hours, followed by quenching with water and extraction. The crude product is purified via silica gel chromatography (methanol/DCM, 1:20) to yield the final compound.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Solvent for alkylation | Acetonitrile | 85% yield |
| Coupling temperature | 25°C | 78% yield |
| Catalyst for cyclization | CuI (5 mol%) | 90% efficiency |
| Purification method | Column chromatography | >95% purity |
Replacing acetonitrile with tetrahydrofuran (THF) in alkylation reduces yield to 65%, while elevated coupling temperatures (>40°C) promote side reactions.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) shows a single peak at 6.7 minutes, confirming >98% purity.
Challenges and Alternative Routes
Competing Side Reactions
N1-alkylation of indole may yield N3-alkylated byproducts if steric hindrance is insufficient. Using bulkier bases (e.g., DBU) suppresses this pathway.
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 minutes) accelerates the coupling step, improving yield to 82% compared to conventional heating.
Scalability and Industrial Feasibility
A pilot-scale synthesis (500 g batch) achieved 70% overall yield using:
-
Continuous flow reactor for bromination (residence time: 2 hours).
-
Automated chromatography for purification.
Cost analysis highlights the quinazolinone fragment as the most expensive component due to multi-step synthesis .
Chemical Reactions Analysis
Types of Reactions
Substitution: The bromo group on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, using bases like triethylamine or pyridine.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Biological Activities
The biological activities of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-[4-oxo-3(4H)-quinazolinyl]butanamide have been investigated in various contexts:
- Antimicrobial Activity : Compounds similar to this derivative have shown promising antimicrobial effects against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The structural features contribute to its ability to inhibit microbial growth effectively .
- Anticancer Properties : Research indicates that quinazolinone derivatives can exhibit anticancer properties. The compound may interact with specific cellular pathways, potentially leading to the inhibition of cancer cell proliferation. Studies on related compounds have demonstrated significant activity against breast cancer cell lines, suggesting a similar potential for this compound .
- Anti-inflammatory Effects : The anti-inflammatory properties of quinazolinone derivatives have been explored, with some compounds demonstrating efficacy comparable to standard anti-inflammatory drugs like ibuprofen. This suggests that this compound could serve as a lead compound for developing new anti-inflammatory agents .
Synthesis and Optimization
The synthesis of this compound involves several steps:
- Starting Materials : The synthesis typically begins with 5-bromoindole and appropriate quinazolinone precursors.
- Reaction Conditions : Common reagents include oxidizing agents and solvents that facilitate the reaction under controlled temperature and time conditions.
- Yield Optimization : Adjusting reaction parameters significantly influences the yield and purity of the final product, highlighting the importance of optimization in synthetic chemistry .
Case Study 1: Antimicrobial Evaluation
A study evaluating the antimicrobial efficacy of related quinazolinone derivatives demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The findings suggest that modifications in the indole structure can enhance antimicrobial potency, indicating that this compound may also possess similar or superior activities .
Case Study 2: Anticancer Screening
In vitro studies on compounds structurally related to this compound revealed promising anticancer activity against various cell lines, including those resistant to conventional therapies. These results underscore the potential for this compound to be developed as a novel anticancer agent .
Mechanism of Action
The mechanism of action of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-[4-oxo-3(4H)-quinazolinyl]butanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogues
The compound shares key structural elements with several classes of molecules:
Bromoindole Derivatives
- Ethyl 4-(5-Bromo-1H-indol-1-yl)butanoate (): This ester derivative replaces the quinazolinyl-butanamide group with a butanoate ester. However, the bromoindole and ethyl linker are retained, suggesting similar synthetic routes involving NaH-mediated alkylation of bromoindole precursors .
- Ethyl 4-(5-Bromo-1H-indol-3-yl)-2,6,6-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate (): This compound features a hexahydroquinoline core instead of quinazolinone, with additional methyl substituents.
2.1.2 Quinazolinone-Butanamide Derivatives
- 4-[4-Oxo-3(4H)-quinazolinyl]-N-(pyridylmethyl)butanamide ():
These analogues substitute the bromoindole-ethyl group with pyridylmethyl moieties. The pyridine ring introduces basicity and hydrogen-bonding capacity, which could enhance solubility and target engagement. The absence of bromine may reduce hydrophobic interactions but improve metabolic stability .
2.1.3 Sulfonamide-Based Bromoindoles (): Compounds like 4-(4-Bromo-3-(4-bromophenyl)-1H-pyrazol-1-yl)benzenesulfonamide () and triazino-indol derivatives () replace the butanamide-quinazolinone unit with sulfonamide or triazine groups. Sulfonamides are known for their enzyme inhibitory effects (e.g., carbonic anhydrase), but the altered scaffold shifts the mechanism of action away from quinazolinone-mediated pathways .
Key Differentiators
- Versus Sulfonamide Analogues: The target compound’s quinazolinone core offers distinct hydrogen-bonding and π-stacking capabilities compared to sulfonamides, favoring enzyme inhibition over ion-channel modulation .
- Versus Pyridylmethyl Derivatives : The bromoindole’s bulkiness may limit solubility but improve target specificity for bromodomain-containing proteins or halogen-sensitive enzymes .
Biological Activity
N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-[4-oxo-3(4H)-quinazolinyl]butanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This compound belongs to a class of indole and quinazoline derivatives, known for their diverse pharmacological properties.
- Molecular Formula : C20H18BrN5O2
- Molecular Weight : 440.3 g/mol
- LogP : 3.9644 (indicating moderate lipophilicity)
- Hydrogen Bond Acceptors : 6
- Hydrogen Bond Donors : 1
- Polar Surface Area : 66.081 Ų
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines, including human cervical (HeLa) and lung (A549) carcinoma cells. For instance, studies utilizing the MTT assay showed that certain derivatives could suppress the growth of rapidly dividing A549 cells preferentially over slower-growing fibroblasts, suggesting a targeted action against tumor cells while sparing normal cells .
Antimicrobial Activity
The compound has also demonstrated promising antimicrobial activity. Specifically, derivatives have been tested against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Mycobacterium tuberculosis. One study reported a minimum inhibitory concentration (MIC) of 0.98 µg/mL against MRSA for closely related compounds, indicating strong antibacterial potential . The structural similarity to quinazolinone derivatives, which are known for their antibacterial properties, supports this finding.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to its structural components:
| Structural Component | Role in Activity |
|---|---|
| Indole Ring | Contributes to anticancer activity and potential binding affinity to biological targets |
| Quinazoline Core | Enhances antimicrobial properties through interactions with bacterial enzymes |
| Bromine Substitution | May increase lipophilicity and alter receptor binding dynamics |
Case Studies
- Anticancer Evaluation :
-
Antimicrobial Testing :
- In another investigation, a series of quinazoline derivatives were assessed for their activity against MRSA and Mycobacterium tuberculosis. The results indicated that specific modifications in the indole and quinazoline structures led to enhanced antibacterial effects, with some compounds effectively inhibiting biofilm formation—a critical factor in bacterial resistance .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-[4-oxo-3(4H)-quinazolinyl]butanamide, and how do reaction conditions influence yield?
- Synthesis Strategy : The compound’s structure suggests a multi-step synthesis involving:
- Indole Core Formation : Use 5-bromoindole as a starting material. Bromination at the 5-position is typically achieved via electrophilic substitution using bromine (Br₂) in acetic acid .
- Quinazolinone Synthesis : The quinazolin-4-one moiety can be prepared via cyclization of anthranilic acid derivatives or via condensation of 2-aminobenzamide with carbonyl reagents .
- Coupling Steps : Amide bond formation between the indole-ethylamine and quinazolinyl-butanamide segments may employ carbodiimide coupling agents (e.g., EDC/HOBt) under inert conditions .
- Critical Parameters : Temperature (reflux vs. room temperature), solvent polarity (DMF vs. THF), and catalyst choice (acid/base) significantly impact reaction efficiency. For example, excess base may deprotonate the indole NH, reducing reactivity .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Primary Methods :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., bromine position on indole) and amide bond formation. Aromatic protons in the indole (δ 7.2–7.8 ppm) and quinazolinone (δ 8.1–8.5 ppm) regions are diagnostic .
- Mass Spectrometry (HRMS) : Exact mass analysis verifies molecular formula (e.g., C₂₂H₂₀BrN₅O₂) and detects isotopic patterns for bromine .
- X-ray Crystallography : Resolves 3D conformation, particularly the spatial arrangement of the bromoindole and quinazolinone moieties, which is critical for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can conflicting data on this compound’s biological activity (e.g., anticancer vs. antimicrobial) be resolved?
- Experimental Design :
- Dose-Response Studies : Perform IC₅₀ determinations across multiple cell lines (e.g., MCF-7, HeLa) and bacterial strains (e.g., S. aureus, E. coli) to assess selectivity .
- Target Identification : Use pull-down assays with biotinylated probes or CRISPR-Cas9 knockout libraries to identify binding partners (e.g., kinases, DNA topoisomerases) .
- Metabolic Stability : Evaluate hepatic microsome stability to rule out false positives caused by rapid degradation in certain assays .
- Data Interpretation : Contradictions may arise from assay conditions (e.g., serum interference) or off-target effects. Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
Q. What strategies can optimize the compound’s pharmacokinetic profile while retaining bioactivity?
- Structural Modifications :
- Solubility Enhancement : Introduce polar groups (e.g., -OH, -SO₃H) on the butanamide chain or quinazolinone ring without disrupting key pharmacophores .
- Metabolic Blocking : Fluorination of the indole or ethyl linker reduces CYP450-mediated oxidation, as seen in analogs like N-[2-(5-fluoro-1H-indol-3-yl)ethyl] derivatives .
- Formulation Approaches : Nanoencapsulation (e.g., liposomes) or prodrug design (e.g., esterification of the amide) can improve bioavailability .
Q. How does the bromine substituent at the indole 5-position influence binding to biological targets compared to chloro or methyl analogs?
- SAR Analysis :
- Electrophilic Effects : Bromine’s electron-withdrawing nature increases the indole’s electrophilicity, enhancing interactions with nucleophilic residues (e.g., cysteine thiols in enzyme active sites) .
- Steric Considerations : Compared to chlorine, bromine’s larger van der Waals radius may hinder binding in sterically constrained pockets, as observed in docking studies with kinase inhibitors .
- Comparative Assays : Test analogs (5-Cl, 5-CH₃) in parallel to quantify potency shifts. For example, 5-Br analogs showed 3-fold higher inhibition of topoisomerase IIα vs. 5-Cl in a recent study .
Methodological Guidance
Q. What in vitro models are appropriate for evaluating this compound’s mechanism of action?
- Cancer Research :
- Apoptosis Assays : Annexin V/PI staining combined with caspase-3/7 activation measurements .
- Cell Cycle Analysis : Flow cytometry to detect G2/M arrest, a hallmark of topoisomerase inhibition .
- Antimicrobial Studies :
- Time-Kill Curves : Assess bactericidal vs. bacteriostatic activity over 24 hours .
- Biofilm Disruption : Use crystal violet staining in P. aeruginosa models .
Q. How can computational tools predict off-target interactions or toxicity risks?
- In Silico Screening :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
